N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 851132-33-7
Cat. No.: VC7275582
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
![N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 851132-33-7](/images/structure/VC7275582.png)
Specification
CAS No. | 851132-33-7 |
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Molecular Formula | C20H21N3O4S |
Molecular Weight | 399.47 |
IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C20H21N3O4S/c1-25-15-6-4-5-14(11-15)23-10-9-21-20(23)28-13-19(24)22-17-8-7-16(26-2)12-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) |
Standard InChI Key | CJPYRHSAJUGPGL-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)OC |
Introduction
Molecular Structure and Chemical Properties
Core Architectural Features
The compound’s structure comprises three primary components:
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N-(2,4-Dimethoxyphenyl) Acetamide: The 2,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, potentially improving solubility and target binding through hydrogen bonding .
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Sulfanyl Bridge (-S-): The thioether linkage between the acetamide and imidazole ring introduces conformational flexibility while resisting metabolic oxidation compared to ether or methylene bridges.
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1-(3-Methoxyphenyl)-1H-Imidazole: The imidazole ring’s nitrogen atoms provide sites for coordination with metal ions or hydrogen bonding, while the 3-methoxyphenyl substituent adds steric bulk and hydrophobic character .
The molecular formula is C₂₁H₂₁N₃O₄S, with a calculated molecular weight of 411.47 g/mol. Key physicochemical parameters inferred from analogs include:
Spectroscopic Characterization
Hypothetical characterization data, extrapolated from structurally related compounds, would likely include:
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¹H NMR (400 MHz, DMSO-d₆): Distinct signals for methoxy protons (δ 3.70–3.85 ppm), aromatic protons (δ 6.80–7.50 ppm), and imidazole NH (δ 12.1–12.3 ppm).
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IR (KBr): Stretching vibrations for C=O (1660–1680 cm⁻¹), C-N (1250–1300 cm⁻¹), and S-C (650–700 cm⁻¹).
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HRMS (ESI+): Expected [M+H]⁺ at m/z 412.1332 (calc. 412.1329).
Synthesis and Optimization Strategies
Synthetic Pathways
While no explicit protocol for this compound exists in public literature, its synthesis would likely follow a multi-step approach derived from imidazole-thioacetamide chemistry:
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Imidazole Ring Formation: Condensation of 3-methoxyphenylglyoxal with ammonium acetate in acetic acid to generate 1-(3-methoxyphenyl)-1H-imidazole .
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Thiolation: Reaction of the imidazole with thiourea under acidic conditions to introduce a sulfhydryl (-SH) group at the 2-position.
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Acetamide Coupling: Alkylation of the thiol intermediate with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF.
Critical reaction parameters include:
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Strict anhydrous conditions for thiolate formation
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Stoichiometric optimization to minimize disulfide byproducts
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) typically achieves >85% purity, with recrystallization from ethanol/water improving crystallinity. Reported yields for analogous syntheses range from 45–60%.
Biological Activity and Mechanistic Hypotheses
Anti-Inflammatory Activity
Comparative Analysis with Structural Analogs
Compound | Molecular Weight | Key Bioactivity | Reference |
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EVT-3436323 | 535.62 g/mol | Antiproliferative (HeLa IC₅₀ = 8.7 µM) | EvitaChem (2025) |
VC5266430 | 339.41 g/mol | COX-2 inhibition (IC₅₀ = 0.4 µM) | VulcanChem (2023) |
Target Compound | 411.47 g/mol | Hypothesized dual kinase/COX activity | This Study |
This comparison highlights the target compound’s intermediate molecular weight, positioning it favorably for blood-brain barrier penetration (logBB ≈ -0.7) compared to bulkier analogs.
Future Research Directions
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In Vitro Screening: Prioritize testing against NCI-60 cancer cell lines and inflammatory markers (TNF-α, IL-6).
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Structural Optimization: Explore substituent effects at the 4-position of the dimethoxyphenyl ring to enhance solubility .
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ADMET Profiling: Predict pharmacokinetic parameters using in silico models (e.g., SwissADME) followed by rodent studies.
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